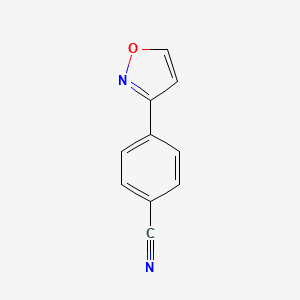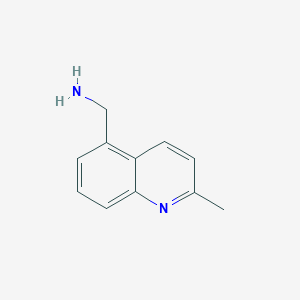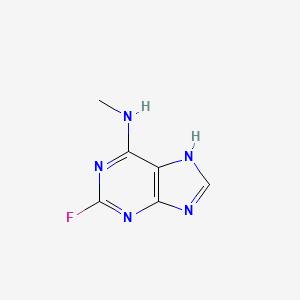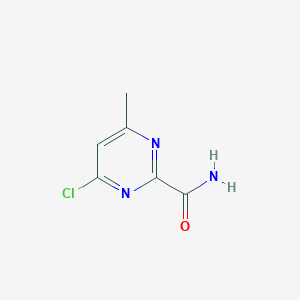
3-Methoxyquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyquinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by methoxylation. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of acetic acid to form quinoxaline-2(1H)-one, which is then methoxylated using dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-Methoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction can yield 3-methoxyquinoxaline.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione
Reduction: 3-Methoxyquinoxaline
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
3-Methoxyquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Methoxyquinoxalin-2(1H)-one varies depending on its application. As a 5-HT3 receptor antagonist, it binds to the 5-HT3 receptor and inhibits its activity, which can help alleviate symptoms of conditions like irritable bowel syndrome and chemotherapy-induced nausea . The molecular targets and pathways involved include the serotonin signaling pathway.
相似化合物的比较
Similar Compounds
Quinoxaline-2(1H)-one: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
3-Hydroxyquinoxalin-2(1H)-one:
3-Methylquinoxalin-2(1H)-one: The methyl group provides different steric and electronic effects compared to the methoxy group.
Uniqueness
3-Methoxyquinoxalin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
35676-71-2 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
3-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-8(12)10-6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,10,12) |
InChI 键 |
MBKSEICXFDPTCH-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)
![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)
![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)


![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)




![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)

![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
